(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c13-6-10-16-15-9-5-8(3-4-18(9)10)12-14-11(17-19-12)7-1-2-7/h3-5,7H,1-2,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDNETWUPMHKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The triazolo[4,3-a]pyridine moiety can be synthesized via cyclocondensation reactions involving appropriate precursors such as 4-amino-3-mercaptotriazoles and various electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of palladium-catalyzed tandem reactions has been explored to streamline the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyridine scaffold facilitates nucleophilic substitution at electron-deficient positions. For example:
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Iodide displacement : In a patent example, 7-iodo-triazolo[4,3-a]pyridine derivatives underwent Suzuki-Miyaura coupling with aryl boronic acids using a Pd catalyst (e.g., Pd(PPh₃)₄) and Na₂CO₃ in DMF at 80°C, yielding aryl-substituted products .
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Amine reactivity : The primary methanamine group participates in alkylation or acylation. Treatment with acetyl chloride in dichloromethane (DCM) at 0–25°C produces acetylated derivatives .
Table 1 : Key substitution reactions
Cycloaddition Reactions
The oxadiazole and triazole rings enable participation in [3+2] cycloadditions:
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Oxadiazole ring : Reacts with nitrile oxides or diazo compounds under microwave-assisted conditions (120°C, 30 min) to form fused heterocycles.
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Triazole ring : Undergoes Huisgen cycloaddition with alkynes in the presence of Cu(I) catalysts, generating triazole-linked conjugates.
Table 2 : Cycloaddition examples
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [3+2] with nitrile oxide | Microwave, 120°C, DMF | Fused oxadiazole-triazole system | 65 | |
| Cu-catalyzed azide-alkyne | CuSO₄, sodium ascorbate, RT | Triazole-linked conjugate | 75 |
Oxidation and Reduction
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Oxidation : The oxadiazole ring is resistant to oxidation, but the cyclopropyl group can undergo ring-opening under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) to form carboxylic acid derivatives.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, altering electronic properties.
Acid/Base-Mediated Reactions
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Protonation : The triazole nitrogen atoms are basic (pKa ~2–4), enabling salt formation with HCl or trifluoroacetic acid.
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Deprotonation : Treatment with NaH in THF deprotonates the amine, facilitating further alkylation .
Cross-Coupling Reactions
The compound participates in Pd-mediated cross-couplings:
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Buchwald-Hartwig amination : Reacts with aryl halides using Xantphos/Pd₂(dba)₃ to install aryl amine groups .
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Sonogashira coupling : Alkynylation at C7 with terminal alkynes under Pd/Cu catalysis.
Table 3 : Cross-coupling parameters
| Reaction Type | Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Aryl bromide | 78 | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI, NEt₃ | Phenylacetylene | 82 |
Stability and Degradation
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Thermal stability : Decomposes above 250°C, as shown by thermogravimetric analysis (TGA).
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Hydrolytic stability : Resistant to hydrolysis at neutral pH but degrades under acidic (pH <3) or alkaline (pH >10) conditions.
Mechanistic Insights
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Electrophilic aromatic substitution : The triazolopyridine core directs electrophiles to the C5 position due to electron-withdrawing effects of the oxadiazole.
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Amine reactivity : The methanamine group’s nucleophilicity is modulated by conjugation with adjacent rings, requiring activation (e.g., via Schlenk techniques) for efficient functionalization .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
- Anticancer Properties
- CNS Activity
Case Study 1: Antimicrobial Screening
A series of compounds derived from (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine were screened for antimicrobial activity. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria. This highlights the potential of this compound class in addressing antibiotic resistance .
Case Study 2: Anticancer Activity Evaluation
In vitro studies were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. Further investigations into its mechanism of action are ongoing .
Mechanism of Action
The mechanism of action of (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied as a selective inhibitor of human carbonic anhydrase isoforms, which are involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Core Structure Variations
Triazolo-fused heterocycles exhibit diverse bioactivities depending on their core architecture. Below is a comparison of the target compound with analogs:
Key Observations :
- The triazolo-pyridine core (target compound) differs from triazolo-pyrimidine (D2-2e) and triazolo-pyridazine () in ring size and nitrogen positioning, affecting electronic properties and binding selectivity.
- The cyclopropyl-oxadiazole group in the target compound may confer greater metabolic stability compared to the ethylbenzyl and pyridinyl groups in D2-2e .
Structural Analysis Techniques
Crystallographic refinement tools like SHELX () are critical for resolving triazolo-heterocycle structures. For example, SHELXL refines small-molecule crystallography data, enabling precise determination of substituent conformations and hydrogen bonding .
Biological Activity
The compound (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.39 g/mol. The chemical structure includes a triazolo-pyridine core and an oxadiazol moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N6O2 |
| Molecular Weight | 392.39 g/mol |
| LogP | 2.3458 |
| Polar Surface Area | 78.954 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on specific nuclear receptors involved in inflammatory processes.
RORγt Inhibition
Recent studies have highlighted the compound's potential as a retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inhibitor. RORγt is crucial in the pathogenesis of autoimmune diseases such as psoriasis. The compound demonstrated a potent inhibitory effect on IL-17A production in human whole blood assays with an IC50 value of approximately 130 nM . This suggests that the compound could be a promising candidate for developing treatments targeting Th17-mediated diseases.
Pharmacological Effects
In vitro and in vivo evaluations have provided insights into the pharmacological profile of this compound:
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory properties by suppressing cytokine production in various models.
- Cytotoxicity : Evaluations against human cell lines indicate moderate cytotoxic effects, necessitating further studies to determine therapeutic windows.
- Pharmacokinetics : Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- A study focusing on triazolo-pyridine derivatives indicated that modifications in the molecular structure could enhance RORγt inhibitory activity significantly. For instance, derivatives with specific substitutions exhibited improved potency and metabolic stability compared to unmodified compounds .
- Another investigation into the structure-activity relationship (SAR) revealed that the presence of cyclopropyl groups within oxadiazole frameworks could enhance binding affinity to target receptors while maintaining acceptable toxicity profiles.
Q & A
Q. What are the established synthetic routes for (7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, and what critical parameters influence yield and purity?
Methodological Answer:
- Key Steps :
- Cyclopropyl-oxadiazole formation : Use cyclopropanecarbonitrile and hydroxylamine hydrochloride under reflux in ethanol to generate the oxadiazole core .
- Triazolopyridine assembly : Condense the oxadiazole intermediate with aminopyridine derivatives using sodium hydride in toluene, optimizing stoichiometry (1:1.2 molar ratio) to avoid dimerization .
- Methanamine functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
- Critical Parameters :
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize structural features of this compound, particularly the cyclopropyl-oxadiazole and triazolopyridine moieties?
Methodological Answer :
- 1H/13C NMR :
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+ with isotopic peaks matching C13H12N6O (calculated m/z 285.1098) .
- IR Spectroscopy : Stretch frequencies for C=N (1650–1680 cm⁻¹) and NH2 (3350–3450 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory biological activity data observed in different enzyme inhibition assays involving this compound?
Methodological Answer :
Q. What in silico methods (e.g., molecular docking, QSAR) are most appropriate for predicting the target compound’s interaction with fungal cytochrome P450 enzymes?
Methodological Answer :
Q. How can the reaction kinetics of cyclopropane ring formation be monitored during synthesis to prevent byproduct generation?
Methodological Answer :
Q. What experimental approaches can validate the stability of the methanamine group under physiological conditions (pH 7.4, 37°C)?
Methodological Answer :
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (DMSO vs. aqueous buffer) reported for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
